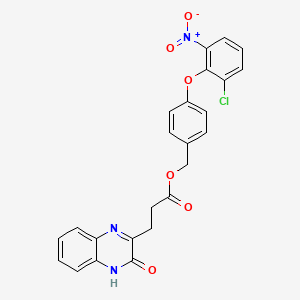![molecular formula C18H17N3O3 B4649395 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B4649395.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide
描述
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide, also known as MI-773, is a small molecule inhibitor that targets the p53-MDM2 interaction. The p53 tumor suppressor protein plays a crucial role in preventing the formation and progression of cancer by regulating cell growth and division. However, in many types of cancer, the function of p53 is disrupted by the overexpression of MDM2, a protein that binds to and degrades p53. MI-773 has been shown to block the interaction between p53 and MDM2, leading to the stabilization and activation of p53, and the induction of apoptosis in cancer cells.
作用机制
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide works by disrupting the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This results in the induction of apoptosis in cancer cells, as well as the inhibition of cell growth and division. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has also been shown to induce cell cycle arrest and senescence in cancer cells.
Biochemical and Physiological Effects:
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces the upregulation of p53 target genes, such as p21, Bax, and Noxa, which are involved in apoptosis and cell cycle regulation. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide also inhibits the expression of MDM2, leading to the accumulation of p53 in the nucleus. In addition, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been shown to inhibit the growth and invasion of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients.
实验室实验的优点和局限性
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor of the p53-MDM2 interaction, with no significant off-target effects. It is also stable and soluble in water, making it easy to work with in vitro and in vivo. However, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has some limitations, including its relatively short half-life in the body, which may limit its effectiveness in clinical settings. It also has limited oral bioavailability, which may require the use of alternative delivery methods, such as intravenous injection.
未来方向
There are several future directions for the development and use of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide in cancer therapy. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in clinical settings. Another direction is the combination of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide with other cancer therapies, such as immune checkpoint inhibitors or targeted therapies, to enhance its anti-tumor activity. Finally, the identification of biomarkers that predict response to N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide could help to personalize cancer treatment and improve patient outcomes.
科学研究应用
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, including cell lines, xenografts, and genetically engineered mouse models. It has been shown to exhibit potent anti-tumor activity in a variety of cancer types, including leukemia, lymphoma, breast cancer, and non-small cell lung cancer. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-2-7-17-16(10-12)14(11-20-17)8-9-19-18(22)13-3-5-15(6-4-13)21(23)24/h2-7,10-11,20H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEKBKZVGIIXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1,3-benzodioxol-5-ylcarbonyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4649323.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4649328.png)
![7-(4-ethoxyphenyl)-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4649341.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4649344.png)
![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4649352.png)
![5-[4-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4649357.png)
![N-benzyl-5,6-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4649370.png)
![2-(2-furylmethyl)-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4649378.png)
![3,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4649399.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-{[(4-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4649406.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2,6-difluorobenzamide](/img/structure/B4649415.png)
![2-ethyl-6,6-dimethyl-4-(propylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B4649423.png)
